molecular formula C9H11N3O3 B14477606 N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide CAS No. 65173-15-1

N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide

Cat. No.: B14477606
CAS No.: 65173-15-1
M. Wt: 209.20 g/mol
InChI Key: CAHIOSJEQJUYJH-UHFFFAOYSA-N
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Description

N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the carboximidamide moiety, which is in turn connected to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamide.

    Reduction: Reduction reactions can convert the compound into N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamine.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ethoxycarbonyl group.

Major Products Formed

    Oxidation: N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamide.

    Reduction: N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Medicine: It is being investigated for its potential use as an antimicrobial agent and in drug design.

    Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide can be compared with other pyridine derivatives, such as:

    Pyridine-2-carboximidamide: Lacks the ethoxycarbonyl group, resulting in different reactivity and binding properties.

    N’-[(Methoxycarbonyl)oxy]pyridine-2-carboximidamide: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, leading to variations in solubility and reactivity.

    Pyridine-2-carboxamide: Lacks the imidamide moiety, resulting in different chemical and biological properties.

Properties

CAS No.

65173-15-1

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

[[amino(pyridin-2-yl)methylidene]amino] ethyl carbonate

InChI

InChI=1S/C9H11N3O3/c1-2-14-9(13)15-12-8(10)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,10,12)

InChI Key

CAHIOSJEQJUYJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)ON=C(C1=CC=CC=N1)N

Origin of Product

United States

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